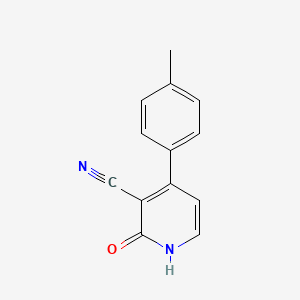

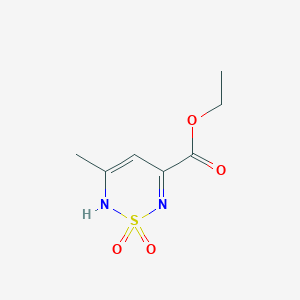

![molecular formula C14H10N2O3S B1320615 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid CAS No. 874834-22-7](/img/structure/B1320615.png)

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid

Vue d'ensemble

Description

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid is a useful research compound. Its molecular formula is C14H10N2O3S and its molecular weight is 286.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Application in Dye-Sensitized Solar Cells

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid has been studied for its use in dye-sensitized solar cells (DSSCs). For example, a systematic study demonstrated its role as an electron-acceptor, impacting energy levels and enhancing photovoltaic parameters in DSSCs (Yang et al., 2016). Another research incorporated it in an organic sensitizer, observing its effects on the efficiency of DSSCs (Ferdowsi et al., 2018).

Influence on Charge-Transfer Dynamics

In the context of organic dye-sensitized solar cells, this compound has been noted for significantly influencing charge-transfer dynamics. This is mainly due to its strong electron-deficient character, which alters the energy gap of dye molecules (Wang et al., 2016).

Synthesis and Spectroscopic Identification

There has been research into the synthesis and spectroscopic identification of compounds containing this molecule. Studies have focused on understanding its structural properties and potential applications in various fields (Azeez & Hamad, 2017).

Application in Organic Electronics

This compound is also relevant in the field of organic electronics. For instance, its incorporation into a star-shaped molecule with triphenylamine as the core demonstrated promising photovoltaic properties, suggesting its use in organic solar cells (Wu et al., 2009).

Mécanisme D'action

Target of Action

The primary target of the compound 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound this compound interacts with its targets, the PAAs, through a process known as static quenching . This process is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to the detection and quenching of fluorescence in PAAs . The compound’s interaction with PAAs leads to a decrease in fluorescence, allowing for the detection and measurement of these pollutants .

Pharmacokinetics

The compound exhibits high stability and porosity, which may influence its bioavailability .

Result of Action

The action of this compound results in the creation of a highly sensitive and selective luminescent probe for the detection of PAAs . The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching .

Analyse Biochimique

Biochemical Properties

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with protein tyrosine phosphatase 1B (PTP1B) and SHP2, both of which are important enzymes in cellular signaling pathways . The interaction with these enzymes suggests that this compound may influence various signaling cascades, potentially affecting cellular functions such as growth, differentiation, and metabolism.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein tyrosine phosphatase 1B (PTP1B) and SHP2 can lead to alterations in the phosphorylation status of key signaling molecules, thereby modulating downstream signaling events . Additionally, this compound may influence gene expression by affecting transcription factors and other regulatory proteins, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B) and SHP2, leading to changes in the phosphorylation status of various signaling proteins . These interactions can result in the activation or inhibition of specific signaling pathways, thereby influencing cellular responses. Additionally, this compound may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits high stability under various conditions, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that at lower doses, this compound can effectively modulate cellular signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including alterations in cellular metabolism and function. Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of enzymes involved in cellular metabolism, potentially affecting the production and utilization of key metabolites. Additionally, this compound may modulate the levels of specific metabolites, thereby impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to interact with various cellular transporters, facilitating its uptake and distribution within different cellular compartments. Additionally, this compound may accumulate in specific tissues, potentially influencing its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can interact with key biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-14(18)10-2-4-11(5-3-10)19-8-9-1-6-12-13(7-9)16-20-15-12/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIGBCQVLDLCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=CC3=NSN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594810 | |

| Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874834-22-7 | |

| Record name | 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874834-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)

![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)